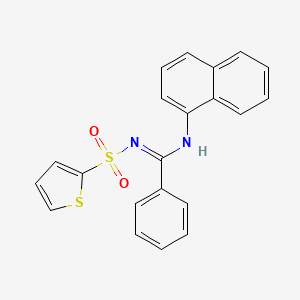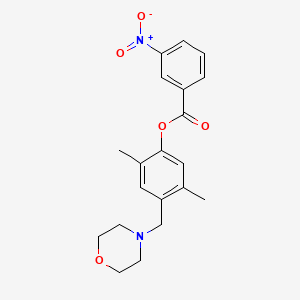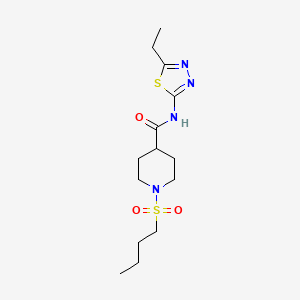
dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EPPDP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the pyridine family and has a unique chemical structure that makes it an interesting subject for investigation.
Mécanisme D'action
The mechanism of action for dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can result in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to act as a central nervous system stimulant, studies have also shown that it can increase heart rate and blood pressure. It has also been shown to have a mild analgesic effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to act as a central nervous system stimulant. This can be useful in studies that require increased focus and attention. However, one limitation of using this compound is its potential for abuse. Due to its stimulant properties, it could be attractive to individuals seeking to enhance their cognitive abilities.
Orientations Futures
There are a number of future directions for research on dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound can increase dopamine levels in the brain, which is a key neurotransmitter involved in ADHD. Another area of interest is its potential as a treatment for depression. Studies have shown that this compound can increase serotonin levels in the brain, which is a key neurotransmitter involved in depression. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis method for dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
Dimethyl 4-(4-ethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to act as a central nervous system stimulant. Studies have shown that this compound can increase dopamine levels in the brain, which can lead to increased alertness and focus.
Propriétés
IUPAC Name |
dimethyl 4-(4-ethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-11-5-7-12(8-6-11)15-13(16(19)21-2)9-18-10-14(15)17(20)22-3/h5-10,15,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEVZALSQUXYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)

![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)


![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)